molecular formula C18H25N3O3S B6762518 N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide

N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide

Cat. No.: B6762518
M. Wt: 363.5 g/mol
InChI Key: AXVSNOVQLATCTF-UHFFFAOYSA-N
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Description

N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that features a pyrazole ring, a chromene ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-12(10-17-13(2)19-21(4)14(17)3)20-25(22,23)16-7-8-18-15(11-16)6-5-9-24-18/h7-8,11-12,20H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVSNOVQLATCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(C)NS(=O)(=O)C2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the chromene ring, and finally, the introduction of the sulfonamide group. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole and chromene rings can interact with various receptors and proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-2H-chromene-6-sulfonamide
  • N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-7-sulfonamide
  • N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonyl chloride

Uniqueness

N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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